

6-(Methylamino)pyrazine-2-carboxylic acid solubility problems and solutions

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Compound of Interest

Compound Name: 6-(Methylamino)pyrazine-2-carboxylic acid

Cat. No.: B181394

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Technical Support Center: 6-(Methylamino)pyrazine-2-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with **6-(Methylamino)pyrazine-2-carboxylic acid**.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of **6-(Methylamino)pyrazine-2-carboxylic acid**?

A1: **6-(Methylamino)pyrazine-2-carboxylic acid** is a heterocyclic compound containing both a carboxylic acid group and a methylamino group. Based on its structure and data from similar pyrazine derivatives, its solubility profile is as follows:

- **Polar Organic Solvents:** It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.^[1]
- **Aqueous Solubility:** The presence of the carboxylic acid group allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, this is likely to be pH-dependent.

- Non-Polar Solvents: Solubility in non-polar solvents like hexane and toluene is expected to be low to negligible.^[1]

Q2: How does pH influence the aqueous solubility of this compound?

A2: As a carboxylic acid, the aqueous solubility of **6-(Methylamino)pyrazine-2-carboxylic acid** is highly dependent on pH.

- Acidic pH (Low pH): In acidic conditions, the carboxylic acid group will be protonated (in its neutral form), which generally leads to lower aqueous solubility.
- Basic pH (High pH): In basic conditions (above its pKa), the carboxylic acid will be deprotonated to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.

Q3: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What is happening?

A3: This is a common issue for compounds with low aqueous solubility and is often observed during the determination of kinetic solubility.^{[2][3]} When the concentrated DMSO stock is added to the aqueous buffer, the compound may crash out of solution because it is not soluble in the final mixed solvent system at that concentration. This indicates that the kinetic solubility limit has been exceeded.

Q4: What is the difference between kinetic and thermodynamic solubility?

A4:

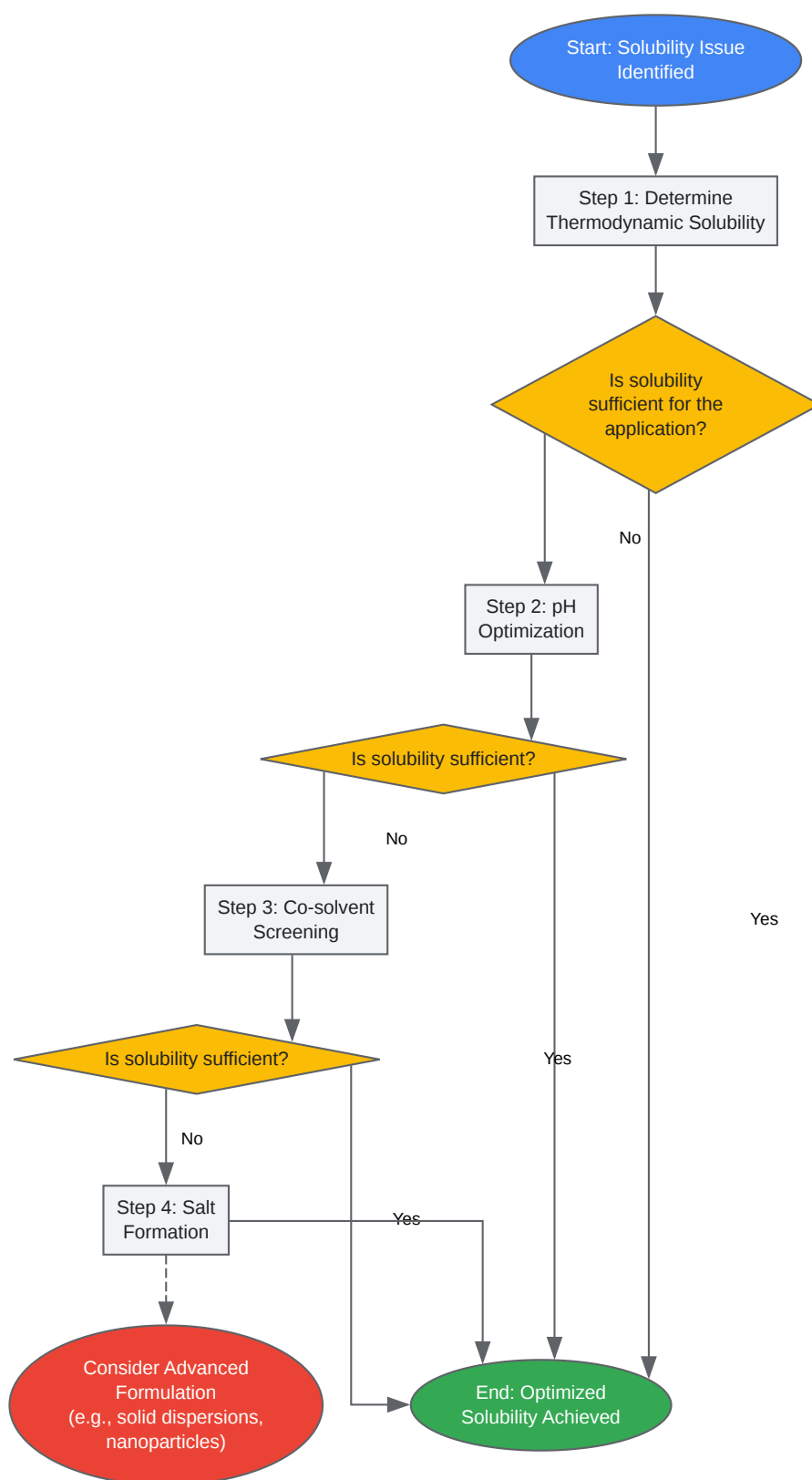
- Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) to an aqueous buffer. It's a measure of how quickly a compound precipitates and is often used in high-throughput screening.^{[2][3][4]}
- Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over a longer period (e.g., 24 hours) until the concentration of the dissolved compound is constant.^{[2][5]} This value is more relevant for formulation and development.

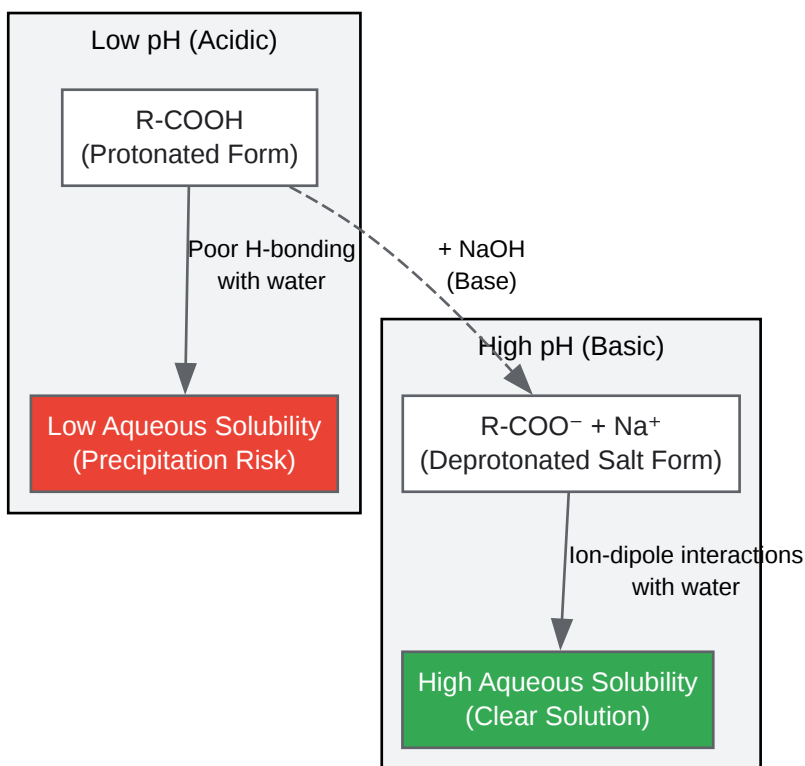
Troubleshooting Guides

Problem 1: Low or inconsistent solubility in aqueous buffers.

This guide provides a systematic approach to characterizing and improving the aqueous solubility of **6-(Methylamino)pyrazine-2-carboxylic acid**.

Troubleshooting Workflow





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